2-Chloro-5-phenylpyrazine
Overview
Description
2-Chloro-5-phenylpyrazine is an organic compound with the molecular formula C10H7ClN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylpyrazine typically involves the chlorination of 5-phenylpyrazine. One common method includes the reaction of 5-phenylpyrazine with a chlorinating agent such as phosphorus oxychloride or thionyl chloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly chlorinating agents is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the pyrazine ring can lead to the formation of dihydropyrazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Scientific Research Applications
2-Chloro-5-phenylpyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chlorine atom and the pyrazine ring play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity .
Comparison with Similar Compounds
- 5-Phenylpyrazine-2,3-dithiocarboxamide
- 5-Nitro-2-phenylpyridine
- 2-Amino-5-phenylpyridine
Comparison: 2-Chloro-5-phenylpyrazine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-chloro-5-phenylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXPYFPNVAWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361245 | |
Record name | 2-chloro-5-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25844-73-9 | |
Record name | 2-chloro-5-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-phenylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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